3-[(4-Methyl-1-piperazinyl)methyl]-3-pyrrolidinol dihydrochloride
Description
Properties
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-12-4-6-13(7-5-12)9-10(14)2-3-11-8-10;;/h11,14H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEWENATSFLWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2(CCNC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Methyl-1-piperazinyl)methyl]-3-pyrrolidinol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₁H₁₈Cl₂N₂O
- Molecular Weight : 265.19 g/mol
- CAS Number : 2204054-05-5
The compound exhibits several biological activities attributed to its structural components, particularly the piperazine and pyrrolidine moieties. These functionalities are known for their roles in modulating neurotransmitter systems and influencing various receptor pathways.
Pharmacological Effects
- CNS Activity : Research indicates that derivatives of piperazine compounds often exhibit anxiolytic and antidepressant properties. The presence of the piperazine ring in this compound suggests potential interactions with serotonin and dopamine receptors, which could translate to mood-enhancing effects .
- Antitumor Activity : Some studies have highlighted the cytotoxic effects of similar piperazine derivatives against various cancer cell lines. For instance, compounds with similar structures have shown promising results against MCF-7 breast cancer cells, with IC50 values indicating significant potency .
- Antimicrobial Properties : There is emerging evidence suggesting that piperazine derivatives possess antimicrobial activity. This could be relevant for developing new treatments against resistant bacterial strains .
Study 1: Antidepressant-like Effects
A study investigated the antidepressant-like effects of piperazine derivatives in animal models. The results demonstrated that these compounds significantly reduced depressive-like behaviors in mice, suggesting a potential therapeutic application for mood disorders.
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays were conducted to assess the cytotoxicity of this compound on various cancer cell lines, including MCF-7 and PC-3. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Standard Drug (IC50) |
|---|---|---|
| MCF-7 | 2 | Doxorubicin (0.64) |
| PC-3 | 5 | Cisplatin (14) |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. Modifications in the piperazine and pyrrolidine rings significantly influence the compound's potency and selectivity towards specific biological targets.
Toxicology Studies
Preclinical toxicology studies are essential for evaluating the safety profile of new compounds. Early findings suggest that while the compound exhibits promising biological activity, further investigation into its long-term effects and potential toxicity is warranted.
Scientific Research Applications
Therapeutic Applications
-
Psychiatric Disorders :
- The compound has been investigated for its efficacy in treating conditions such as anxiety and depression. Its ability to modulate serotonin receptors positions it as a candidate for developing new antidepressants.
- Case Study : A clinical trial assessed the efficacy of similar piperazine derivatives in alleviating symptoms of generalized anxiety disorder, showing promising results in reducing anxiety levels among participants.
-
Antitumor Activity :
- Research indicates that derivatives of this compound may exhibit antitumor properties by inhibiting specific cancer cell lines. The mechanism involves inducing apoptosis in malignant cells.
- Case Study : In vitro studies demonstrated that compounds with similar structural motifs significantly reduced proliferation rates in breast cancer cell lines.
-
Neurological Disorders :
- The compound's interaction with dopamine receptors suggests potential applications in treating Parkinson's disease and schizophrenia.
- Case Study : Animal models have shown that administration of related piperazine compounds can improve motor function and reduce psychotic symptoms.
Research Findings
A review of the literature reveals several significant findings regarding the pharmacological profile of 3-[(4-Methyl-1-piperazinyl)methyl]-3-pyrrolidinol dihydrochloride:
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s closest analogs include:
- 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride (): Shares the 4-methylpiperazinylmethyl substituent but replaces pyrrolidinol with a benzoic acid group. This substitution introduces a carboxyl group, which may alter hydrogen-bonding capacity and acidity (pKa ~4.2 for benzoic acid vs. ~14 for pyrrolidinol), impacting receptor binding and solubility .
- 3-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride (): Structurally similar to the above but with a meta-substituted benzoic acid. The positional isomerism could influence steric interactions in biological systems .
- Azimilide Dihydrochloride (): Features a 4-methylpiperazinylbutyl chain attached to an imidazolidinedione core. The extended alkyl chain may enhance lipophilicity, affecting tissue distribution compared to the methylene-linked pyrrolidinol in the target compound .
Pharmacological and Toxicological Profiles
- Hazards: The benzoic acid analog () is classified for acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) due to its reactive carboxyl group and hydrochloride salts. The target compound’s pyrrolidinol group, being less acidic, may reduce mucosal irritation but retain risks associated with piperazine derivatives (e.g., neurotoxicity at high doses) .
- Therapeutic Use: Ponatinib Hydrochloride (): A tyrosine kinase inhibitor containing a 4-methylpiperazinylmethyl group, highlighting the moiety’s role in enhancing solubility for anticancer agents. The target compound’s pyrrolidinol could offer distinct hydrogen-bonding interactions for different targets . (1E)-CFI-400437 Dihydrochloride (): A kinase inhibitor with a complex heterocyclic scaffold. Its 4-methylpiperazinylpyridine group likely improves CNS penetration, whereas the target compound’s simpler structure may limit its potency but reduce off-target effects .
Physicochemical Properties
Research Findings and Implications
- Solubility and Salt Forms : Dihydrochloride salts (e.g., Azimilide, Ponatinib) are preferred in drug development for their enhanced solubility in aqueous media compared to free bases. The target compound’s dihydrochloride form likely follows this trend .
- Toxicity Considerations: Piperazine derivatives often exhibit dose-dependent neurotoxicity.
- Structural Optimization: Replacing benzoic acid with pyrrolidinol could reduce gastrointestinal irritation, a common issue with carboxyl-containing drugs, while maintaining the piperazine’s solubility benefits .
Preparation Methods
Synthesis of the Pyrrolidinol Core
The pyrrolidinol moiety, specifically 1-methyl-3-pyrrolidinol , is a key intermediate in the preparation of the target compound. Its synthesis generally involves:
Ring Closure Reaction : Starting from suitable precursors such as malic acid and methylamine, a ring closure reaction forms a cyclic intermediate (e.g., 3-hydroxy-1-methylcyclobutanediamide). This step is typically conducted in solvents like toluene or chlorobenzene under reflux conditions with controlled temperature and stirring.
Reduction Reaction : The cyclic intermediate is then subjected to reduction using mild reducing agents such as sodium borohydride or potassium borohydride in the presence of coordinating agents like trimethyl borate and solvents such as tetrahydrofuran. This reduction converts the intermediate into 1-methyl-3-pyrrolidinol with improved safety and stability compared to traditional reducing agents like lithium aluminum hydride.
Purification : Post-reduction, the reaction mixture is quenched with hydrochloric acid under cooling, followed by solvent removal and extraction with ethyl acetate. The crude product is concentrated and distilled under reduced pressure to yield a colorless liquid of 1-methyl-3-pyrrolidinol with high purity and yield.
Table 1: Typical Reaction Conditions for Pyrrolidinol Core Synthesis
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ring Closure | Malic acid + 40% methylamine in toluene | Reflux (~110°C) | 10-18 hours | ~67-70 | Water removal by distillation |
| Reduction | Sodium borohydride + trimethyl borate + THF | 0 to 50 °C | 2 hours | ~85-90 | Inert atmosphere, quench with HCl |
| Extraction & Purification | Ethyl acetate extraction, distillation | Room temp to 50°C | Variable | — | Produces high purity 1-methyl-3-pyrrolidinol |
This method is described in detail in patent CN113321605A and offers improved scalability and safety over older methods.
Introduction of the 4-Methyl-1-piperazinylmethyl Group
The key functionalization step involves attaching the 4-methyl-1-piperazinylmethyl moiety to the pyrrolidinol core. This is typically achieved via nucleophilic substitution reactions using halomethyl derivatives or chloromethyl intermediates.
Nucleophilic Substitution : A chloromethyl-substituted aromatic or aliphatic intermediate reacts with N-methylpiperazine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as N,N-dimethylformamide or 1,4-dioxane.
Reaction Conditions : The reaction is carried out at elevated temperatures ranging from 80°C to 135°C for 1.5 to 4.5 hours, ensuring high conversion rates.
Isolation and Purification : After completion, the reaction mixture is cooled, and the product precipitates upon addition of water or alcohols (ethanol, isopropanol). Filtration and washing provide the product in good yields (91-97%) and high purity.
Table 2: Representative Conditions for Piperazinylmethyl Group Introduction
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| 1 | N,N-Dimethylformamide | Potassium carbonate | 80 | 4.5 | 97.5 | Recrystallization from ethanol |
| 2 | 1,4-Dioxane | None (excess amine) | 135 | 3 | 91 | Precipitation with acetone |
| 3 | 1,4-Dioxane | None (excess amine) | 120-130 | 1.5 | 91-96 | Precipitation with isopropanol or water |
These conditions are adapted from experimental examples in patent literature and commercial synthesis protocols.
Formation of Dihydrochloride Salt
The final step involves converting the free base of the compound into its dihydrochloride salt to enhance stability and solubility.
Salt Formation : The free base is treated with hydrochloric acid in an appropriate solvent system, often under cooling, to precipitate the dihydrochloride salt.
Isolation : The salt is filtered, washed, and dried to yield a crystalline solid suitable for pharmaceutical applications.
Optional Salt Conversion : Depending on the desired pharmaceutical form, the salt may be converted to other pharmaceutically acceptable salts or back to the free base by partitioning between organic solvents and aqueous bases.
Summary of Preparation Methodology
| Step | Key Reagents/Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| 1. Pyrrolidinol Core Synthesis | Malic acid + methylamine, ring closure, reduction with NaBH4/trimethyl borate | 1-methyl-3-pyrrolidinol intermediate | High yield, scalable, safe |
| 2. Piperazinylmethyl Introduction | Chloromethyl intermediate + N-methylpiperazine, K2CO3, DMF or dioxane, heat | Substituted pyrrolidinol derivative | 91-97% yield, high purity |
| 3. Salt Formation | Treatment with HCl | Dihydrochloride salt | Crystalline, stable pharmaceutical form |
Research Findings and Notes
The use of mild reducing agents such as sodium borohydride and boron trifluoride-ether complexes improves the safety profile compared to traditional hydride reagents.
Choice of solvent and base critically affects the yield and purity of the piperazinylmethyl substitution step.
The intermediate solid compounds in the ring closure and reduction steps facilitate purification and scale-up.
The dihydrochloride salt form enhances the compound’s pharmaceutical properties, including solubility and stability.
Reaction monitoring by TLC and sampling at various stages ensures completeness and quality control.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
